(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide
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Overview
Description
(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a cyano group attached to a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with cyanoacetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a condensation reaction with an appropriate amine to form the desired enamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and thiazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide: can be compared with other enamides and thiazole-containing compounds.
N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide: (without the E-configuration) may have different properties and reactivity.
Uniqueness
The presence of both the cyano group and the thiazole ring in this compound makes it unique compared to other similar compounds
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-7-12-8(6-14-7)2-3-9(13)11-5-4-10/h2-3,6H,5H2,1H3,(H,11,13)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKZGKQKEMNCMZ-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=CC(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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